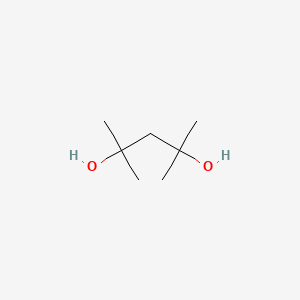2,4-Dimethyl-2,4-pentanediol
CAS No.: 24892-49-7
Cat. No.: VC2402211
Molecular Formula: C7H16O2
Molecular Weight: 132.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24892-49-7 |
|---|---|
| Molecular Formula | C7H16O2 |
| Molecular Weight | 132.2 g/mol |
| IUPAC Name | 2,4-dimethylpentane-2,4-diol |
| Standard InChI | InChI=1S/C7H16O2/c1-6(2,8)5-7(3,4)9/h8-9H,5H2,1-4H3 |
| Standard InChI Key | DBTGFWMBFZBBEF-UHFFFAOYSA-N |
| SMILES | CC(C)(CC(C)(C)O)O |
| Canonical SMILES | CC(C)(CC(C)(C)O)O |
Introduction
Physical and Chemical Properties
2,4-Dimethyl-2,4-pentanediol, also known as 2,4-dimethylpentane-2,4-diol, is a symmetrical diol with the molecular formula C₇H₁₆O₂ . It possesses a branched carbon skeleton with two tertiary hydroxyl groups positioned at the 2 and 4 carbon atoms of the pentane backbone. The compound has two methyl groups attached to each of the carbons bearing hydroxyl groups, giving it characteristic physical and chemical properties that distinguish it from other diols.
The molecular structure can be represented by the SMILES notation CC(C)(CC(C)(C)O)O, which illustrates the arrangement of the carbon atoms and the positions of the hydroxyl groups . This specific structural arrangement contributes to the compound's solubility and reactivity patterns.
Key Physical Properties
The physical properties of 2,4-Dimethyl-2,4-pentanediol are summarized in the following table:
The compound's relatively high boiling point indicates significant intermolecular forces, likely hydrogen bonding between the hydroxyl groups. Its moderate LogP value (0.91830) suggests a balance between hydrophilicity and lipophilicity, making it potentially useful as a solvent or intermediate in various chemical processes .
Chemical Reactivity
As a diol, 2,4-Dimethyl-2,4-pentanediol exhibits the typical reactivity patterns of alcohols. The presence of two tertiary hydroxyl groups is particularly noteworthy, as tertiary alcohols tend to undergo elimination reactions more readily than primary or secondary alcohols when treated with dehydrating agents.
The hydroxyl groups can participate in various chemical transformations, including:
-
Esterification reactions with acids or acid derivatives
-
Etherification reactions
-
Oxidation to corresponding ketones
-
Dehydration to form alkenes
-
Hydrogen bonding with appropriate substrates
The specific positioning of the hydroxyl groups at C-2 and C-4 of the pentane chain may also influence the compound's ability to form cyclic structures under certain reaction conditions.
Synthesis Methods
The synthesis of 2,4-Dimethyl-2,4-pentanediol can be approached through various routes, with catalytic hydrogenation being particularly significant.
Hydrogenation Reduction of Diacetone Alcohol
A notable synthesis method involves the hydrogenation reduction of diacetone alcohol. While the search results specifically mention a process for synthesizing the closely related compound 2-methyl-2,4-pentendiol, similar principles may apply to 2,4-Dimethyl-2,4-pentanediol synthesis .
The process typically involves:
-
Using diacetone alcohol as the starting material
-
Adding an alkaline compound as an aid (which can be either an inorganic or organic alkaline compound that doesn't interfere with hydrogenation reactions)
-
Introducing hydrogen under pressure
-
Using a nickel catalyst to facilitate the reduction reaction
-
Purifying the resultant product
This method is reported to overcome disadvantages of conventional processes, such as low product yield and formation of unwanted byproducts . The addition of an alkaline aid appears to be a key innovation that reduces byproduct formation and increases yield.
Applications and Research Uses
2,4-Dimethyl-2,4-pentanediol has applications in several fields, though specific applications were limited in the search results. Its properties suggest potential uses in:
Chemical Synthesis
The compound serves as a reagent in organic synthesis, particularly in contexts where a branched diol functionality is required. A historical reference in Tetrahedron Letters (volume 26, page 5855, 1985) indicates research applications , though specific details were not available in the search results.
Industrial Applications
Given its physical properties, 2,4-Dimethyl-2,4-pentanediol may find use in:
-
Solvent systems, particularly for applications requiring moderate polarity
-
Polymer chemistry, potentially as a monomer or modifier
-
Stabilizers in various formulations
-
Coupling agents in specialized applications
Research Applications
The compound is primarily identified for laboratory research purposes . Its well-defined structure with two tertiary hydroxyl groups makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Structure-Property Relationships
The structure of 2,4-Dimethyl-2,4-pentanediol contributes significantly to its physical and chemical behavior. The compound features a central pentane backbone with methyl substituents and hydroxyl groups at the 2 and 4 positions.
Structural Features
The presence of two tertiary hydroxyl groups creates several important characteristics:
-
Enhanced stability toward oxidation compared to primary or secondary alcohols
-
Increased susceptibility to dehydration reactions
-
Steric hindrance affecting reactivity patterns
-
Specific hydrogen bonding capabilities influencing solubility and intermolecular interactions
The relatively symmetric distribution of functional groups likely contributes to the compound's physical properties, including its moderate LogP value and relatively high boiling point.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume